
1-Diazoniohept-1-en-6-yn-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazoniohept-1-en-6-yn-2-olate is an organic compound with the molecular formula C₇H₈N₂O. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis and material science. The unique structure of this compound, featuring a diazonium group and an enynolate moiety, makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazoniohept-1-en-6-yn-2-olate can be synthesized through the diazotization of the corresponding aniline derivative. The process involves the reaction of the aniline with a nitrite source, such as sodium nitrite, in the presence of an acid, typically hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up using continuous flow reactors. This method enhances the safety and efficiency of the process by controlling the reaction conditions more precisely and reducing the risk of decomposition of the diazonium salt .
Chemical Reactions Analysis
Types of Reactions: 1-Diazoniohept-1-en-6-yn-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted derivatives.
Coupling Reactions: It can participate in coupling reactions with phenols or amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium halides or potassium cyanide in aqueous or alcoholic solutions.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed:
- Substituted derivatives (e.g., halides, cyanides)
- Azo compounds
- Aniline derivatives
Scientific Research Applications
1-Diazoniohept-1-en-6-yn-2-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-Diazoniohept-1-en-6-yn-2-olate involves the formation of reactive intermediates through the cleavage of the diazonium group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparison with Similar Compounds
1-Diazoniohept-1-en-6-yn-2-olate: shares similarities with other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium chloride.
Uniqueness:
- The presence of the enynolate group in this compound makes it particularly useful in reactions requiring both diazonium and alkyne functionalities. This dual functionality allows for more complex and diverse chemical transformations compared to other diazonium salts .
Properties
CAS No. |
139885-08-8 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-diazohept-6-yn-2-one |
InChI |
InChI=1S/C7H8N2O/c1-2-3-4-5-7(10)6-9-8/h1,6H,3-5H2 |
InChI Key |
RLBKFEZYCKXVDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


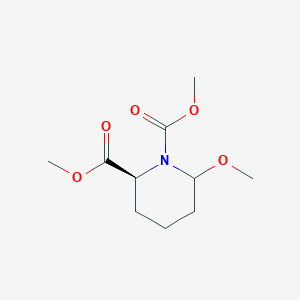
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
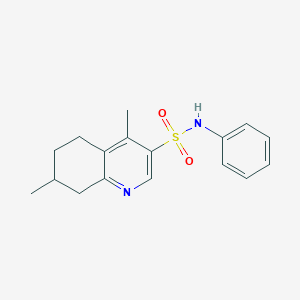
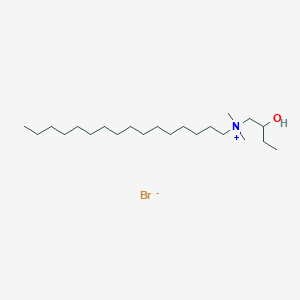
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
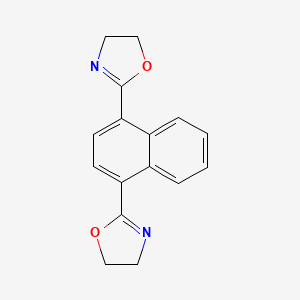

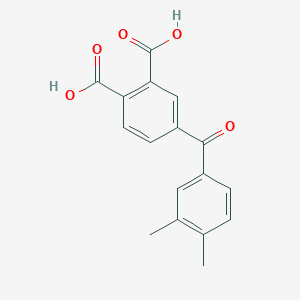
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
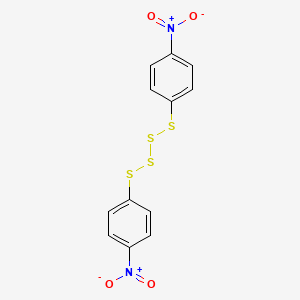
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
